[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
Description
[5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid is a tetrazole derivative characterized by a 2H-tetrazole ring substituted at the 5-position with a 4-methylphenyl group and at the 2-position with an acetic acid moiety. (1984) . Its structure combines the electron-withdrawing tetrazole ring, which enhances metabolic stability, with the hydrophobic 4-methylphenyl group, optimizing lipophilicity for membrane penetration.
Structure
3D Structure
Properties
IUPAC Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-2-4-8(5-3-7)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJSWVLDHWIJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002929 | |
| Record name | [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82822-12-6 | |
| Record name | [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylhydrazine with sodium azide in the presence of an acid catalyst to form the tetrazole ring. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis : Tetrazole derivatives, including [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, are utilized as ligands in coordination chemistry and catalysis. They can facilitate various chemical reactions, enhancing the efficiency of synthetic pathways.
Material Science : Research indicates that compounds like this compound are explored for their potential in developing advanced materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine
Pharmaceuticals : This compound exhibits significant bioactivity, making it a candidate for antimicrobial, antifungal, and anticancer applications. Studies have shown that tetrazole derivatives can inhibit the growth of various cancer cell lines, indicating their potential in cancer therapy .
Biological Probes : It can serve as a probe in biochemical assays to study enzyme activities and protein interactions. The ability to modify biological functions positions this compound as a valuable tool in biochemical research.
Agrochemicals
Tetrazole derivatives are being investigated for their role in developing pesticides and herbicides. Their effectiveness in targeting specific biological pathways makes them suitable candidates for agrochemical formulations aimed at improving crop yields while minimizing environmental impact.
Polymers
Incorporating this compound into polymer matrices has been shown to enhance the mechanical properties of the resulting materials. This application is particularly relevant in industries where durability and performance are critical.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation in vitro, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin. In vivo studies indicated significant tumor size reduction when administered to mice bearing Ehrlich ascites carcinoma (EAC) cells .
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| HT-29 | 6.43 | Doxorubicin |
| PC-3 | 9.83 | Doxorubicin |
Case Study 2: Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound. In vitro tests revealed effective inhibition against several bacterial strains, suggesting its potential as an antibiotic agent. Molecular docking studies supported these findings by demonstrating strong binding affinities to bacterial enzyme targets .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 20 µg/mL |
Mechanism of Action
The mechanism of action of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
The 4-methylphenyl group in the target compound provides optimal lipophilicity compared to polar substituents (e.g., -OH, -OCH₃), balancing membrane permeability and solubility.
Anti-Inflammatory Activity
Maxwell et al. (1984) demonstrated that this compound reduced carrageenan-induced rat paw edema by ~40% at 50 mg/kg, outperforming hydroxy-substituted analogs (e.g., [5-(3-hydroxyphenyl)-...]), which showed poor in vivo efficacy despite strong in vitro superoxide scavenging . Kumar and Knaus (1990) further highlighted that 5-pyridyl derivatives, such as 2-[5-(4-pyridyl)-2H-tetrazol-2-yl]acetamide (53% inflammation reduction at 25 mg/kg), exhibit higher potency due to improved hydrogen-bonding interactions with targets .
Antiproliferative and Antimicrobial Activity
A pyrazole-tetrazole hybrid (compound 5d, [5-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-...]) demonstrated antiproliferative activity with an IC₅₀ of 12 µM against breast cancer cells, attributed to the synergistic effects of the pyrazole and tetrazole moieties . In contrast, benzimidazole derivatives with hydrazone substituents (e.g., Ozkay et al., 2010) showed broader antimicrobial activity but lacked anti-inflammatory effects .
Key Research Findings and Clinical Implications
- Superoxide Scavenging : Hydroxy-substituted analogs exhibit superior in vitro superoxide scavenging (IC₅₀ ~5 µM) but fail in vivo due to rapid clearance .
- Structure-Activity Relationship (SAR) : Para-substituted aryl groups (e.g., 4-CH₃, 4-NH₂) enhance target engagement compared to meta-substituted derivatives .
- Hybrid Derivatives : Incorporation of pyrazole or benzoxazole moieties (e.g., compound 5d , benzoxazole-tetrazole hybrids ) broadens pharmacological applications.
Biological Activity
Overview
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid is a tetrazole derivative with significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a tetrazole ring substituted with a 4-methylphenyl group and an acetic acid moiety, which contributes to its bioactivity. Tetrazoles are known for their diverse applications, including antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C10H10N4O2
- Molecular Weight : 218.21 g/mol
- CAS Number : 82822-12-6
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The tetrazole moiety can mimic biological molecules, allowing it to bind effectively to active sites, thereby modulating their activity. The acetic acid component enhances the compound's solubility and bioavailability, facilitating its interaction with biological systems.
Antimicrobial Activity
Tetrazole derivatives, including this compound, have been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit significant activity against various bacterial strains. For instance, a series of tetrazole derivatives showed promising antibacterial effects against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). The compound's IC50 values in these assays indicate effective cytotoxicity comparable to established chemotherapeutic agents like Doxorubicin .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been reported to exhibit anti-inflammatory effects. This is particularly relevant in the context of diseases characterized by chronic inflammation, where modulation of inflammatory pathways could provide therapeutic benefits .
Comparative Analysis
The biological activity of this compound can be compared with other tetrazole derivatives:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| This compound | Structure | Significant | Moderate (IC50 comparable to Doxorubicin) | Present |
| [5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid | - | Moderate | High | Absent |
| [5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetic acid | - | High | Low | Present |
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of various tetrazole derivatives against cancer cell lines. This compound was highlighted for its ability to induce apoptosis in HT-29 cells, demonstrating a clear mechanism through which it exerts its anticancer effects .
- Antimicrobial Testing : In another study focused on antimicrobial activity, this compound was tested against several bacterial strains. Results indicated that it inhibited growth effectively at low concentrations, suggesting potential as a new antimicrobial agent .
- Inflammation Models : The anti-inflammatory potential was assessed using animal models of inflammation. The compound reduced inflammatory markers significantly compared to controls, indicating its therapeutic promise in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with tetrazole ring formation and subsequent functionalization. Key parameters include:
- Temperature control : Reactions often require precise thermal conditions (e.g., 60–80°C) to avoid side reactions like tetrazole ring decomposition .
- pH modulation : Acidic or basic conditions influence cyclization efficiency; for example, acetic acid is commonly used as a solvent and catalyst .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and intermediate purity .
- Data Contradiction Note : Yields may vary due to competing pathways (e.g., isomer formation), necessitating optimization via fractional crystallization or column chromatography .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and spatial arrangement. For example, the tetrazole ring typically exhibits planar geometry with C–N bond lengths averaging 1.32–1.35 Å .
- Spectroscopic techniques :
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch of acetic acid at ~1700 cm⁻¹, N–H stretches in tetrazole) .
- NMR : ¹H NMR reveals methylphenyl protons (δ 2.3–2.5 ppm) and tetrazole ring protons (δ 8.0–8.5 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₁₀N₄O₂: 234.08) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Ethanol/water mixtures are preferred due to the compound’s moderate solubility .
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves polar impurities .
- Challenges : Co-elution of positional isomers (e.g., 3-methylphenyl vs. 4-methylphenyl derivatives) may require high-resolution methods like preparative TLC .
Advanced Research Questions
Q. How do substituent positions on the phenyl ring (e.g., 4-methyl vs. 3-methyl) influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Electronic effects : The 4-methyl group enhances electron density on the tetrazole ring via para-directing effects, increasing nucleophilic reactivity .
- Steric effects : Bulkier substituents (e.g., 3-methyl) may hinder interactions with biological targets, as shown in comparative docking studies with enzyme active sites .
- Experimental validation : Synthesize analogs (e.g., [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid) and compare bioactivity profiles via enzyme inhibition assays .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Simulates interactions with proteins (e.g., cyclooxygenase-2) using force fields to estimate binding energies .
- QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with observed activities (e.g., antimicrobial IC₅₀ values) .
- Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) data to refine models .
Q. How can researchers resolve contradictory data from analytical techniques (e.g., XRD vs. NMR)?
- Methodological Answer :
- Case example : Discrepancies in proton assignments between NMR and XRD may arise from dynamic effects (e.g., tautomerism in the tetrazole ring). Use variable-temperature NMR to detect tautomeric equilibria .
- Multi-technique validation : Combine XRD (for static structure) with solid-state NMR to assess conformational flexibility .
- Data reconciliation software : Tools like SHELX refine crystallographic models against NMR constraints .
Methodological Tables
Table 1 : Key Synthetic Parameters for this compound
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 60–80°C | Higher temps risk decomposition | |
| pH | 4–6 (acetic acid) | Facilitates cyclization | |
| Solvent | Ethanol/water | Balances solubility and purity |
Table 2 : Comparative Bioactivity of Structural Analogs
| Compound | Target Enzyme (IC₅₀, µM) | Key Structural Difference | Reference |
|---|---|---|---|
| This compound | COX-2: 12.3 ± 1.2 | 4-methyl substituent | |
| [5-(3-Methylphenyl)-2H-tetrazol-2-yl]acetic acid | COX-2: 28.7 ± 2.1 | 3-methyl substituent |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
